molecular formula C12H12O2 B12579133 (1S)-1-(Naphthalen-1-yl)ethane-1,2-diol CAS No. 209622-45-7

(1S)-1-(Naphthalen-1-yl)ethane-1,2-diol

Katalognummer: B12579133
CAS-Nummer: 209622-45-7
Molekulargewicht: 188.22 g/mol
InChI-Schlüssel: DIUGLBPPQLGORR-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-1-(Naphthalen-1-yl)ethane-1,2-diol is an organic compound characterized by a naphthalene ring attached to an ethane-1,2-diol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(Naphthalen-1-yl)ethane-1,2-diol typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene and an appropriate ethane-1,2-diol precursor.

    Reaction Conditions: The reaction is often carried out under controlled temperature and pressure conditions, using catalysts to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced monitoring techniques helps maintain consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: (1S)-1-(Naphthalen-1-yl)ethane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The naphthalene ring can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalen-1-yl alcohols.

Wissenschaftliche Forschungsanwendungen

(1S)-1-(Naphthalen-1-yl)ethane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and drug development is ongoing.

    Industry: It finds applications in the production of dyes, polymers, and other industrial chemicals.

Wirkmechanismus

The mechanism by which (1S)-1-(Naphthalen-1-yl)ethane-1,2-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (1S)-1-(Naphthalen-1-yl)ethane-1,2-diol is unique due to its specific arrangement of the naphthalene ring and ethane-1,2-diol moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

209622-45-7

Molekularformel

C12H12O2

Molekulargewicht

188.22 g/mol

IUPAC-Name

(1S)-1-naphthalen-1-ylethane-1,2-diol

InChI

InChI=1S/C12H12O2/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-14H,8H2/t12-/m1/s1

InChI-Schlüssel

DIUGLBPPQLGORR-GFCCVEGCSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C=CC=C2[C@@H](CO)O

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2C(CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.